molecular formula C25H36O8 B073421 Testosterone glucuronide CAS No. 1180-25-2

Testosterone glucuronide

Cat. No. B073421
CAS RN: 1180-25-2
M. Wt: 464.5 g/mol
InChI Key: NIKZPECGCSUSBV-HMAFJQTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Testosterone glucuronide is an endogenous, naturally occurring steroid and minor urinary metabolite of testosterone . It is the major urinary metabolite of testosterone and is a potential urinary biomarker . The molecular formula of Testosterone glucuronide is C25H36O8 .


Synthesis Analysis

Testosterone glucuronide is formed in vitro from testosterone by the liver . The conjugation is believed to occur at the 17/3-hydroxyl group since the ultraviolet absorption spectrum is characteristic of a conjugated ketone . Testosterone glucuronide (unlabeled and labeled) was synthesized and injected into three normal men, one pregnant woman, and one child . In addition to testosterone glucuronide itself, several urinary metabolites were isolated .


Molecular Structure Analysis

The molecular formula of Testosterone glucuronide is C25H36O8 . The average mass is 464.548 Da and the monoisotopic mass is 464.241028 Da .


Chemical Reactions Analysis

Testosterone glucuronide is formed in vitro from testosterone by the liver . The conjugation is believed to occur at the 17/3-hydroxyl group . The glucuronide moiety greatly changes the metabolism of testosterone .


Physical And Chemical Properties Analysis

Testosterone glucuronide is a highly hydrophilic molecule . The molecular formula is C25H36O8 . The average mass is 464.548 Da and the monoisotopic mass is 464.241028 Da .

Scientific Research Applications

1. Metabolic Pathways and Enzymatic Interactions

Testosterone glucuronidation, a critical metabolic process, is mainly catalyzed by UDP-glucuronosyltransferase (UGT) enzymes like UGT2B17. This process converts testosterone to testosterone glucuronide. UGT2B17 is notably the most active enzyme in this glucuronidation, and its activity varies among individuals due to genetic differences, influencing testosterone metabolism and excretion (Sten et al., 2009); (Basit et al., 2018).

2. Doping Detection in Sports

Testosterone glucuronide levels are used as markers in doping tests. The ratio of testosterone to epitestosterone glucuronide (T/E) is a standard measure for detecting testosterone abuse in athletes. Variations in this ratio can be influenced by UGT2B17 enzyme activity, which is genetically determined. This understanding has improved the sensitivity and specificity of doping tests (Okano et al., 2013); (Schulze et al., 2008).

3. Influence of Dietary Components

Certain dietary elements, like green and white teas, can affect testosterone glucuronidation by inhibiting UGT2B17, potentially impacting circulating testosterone levels. This interaction is significant in understanding how diet can influence hormone metabolism and has implications for doping control in sports (Jenkinson et al., 2012).

4. Genetic Aspects and Androgen Disposition

Genetic variations, such as polymorphisms in UGT enzymes, significantly impact testosterone and epitestosterone formation and disposition. This genetic aspect plays a crucial role in understanding individual differences in natural T/E ratios and has implications for doping test results and androgen therapy (Schulze et al., 2008).

5. Pharmacokinetics in Testosterone Therapy

The UGT2B17 genotype influences the pharmacokinetic serum profile of testosterone during testosterone therapy. This genotype-based variation affects testosterone glucuronidation and can have implications for the efficacy and monitoring of testosterone replacement therapy (Bang et al., 2013).

Safety And Hazards

Testosterone glucuronide is classified as a very toxic material causing other toxic effects . It is suspected of causing cancer and may damage fertility or the unborn child . It is advised to avoid exposure and seek medical advice if exposed or concerned .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKZPECGCSUSBV-HMAFJQTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904352
Record name Testosterone glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Testosterone glucuronide

CAS RN

1180-25-2
Record name Testosterone glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1180-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testosterone glucuronate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Testosterone glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Testosterone β-D-glucuronide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 - 156 °C
Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Testosterone glucuronide
Reactant of Route 2
Testosterone glucuronide
Reactant of Route 3
Testosterone glucuronide
Reactant of Route 4
Testosterone glucuronide
Reactant of Route 5
Testosterone glucuronide
Reactant of Route 6
Testosterone glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.